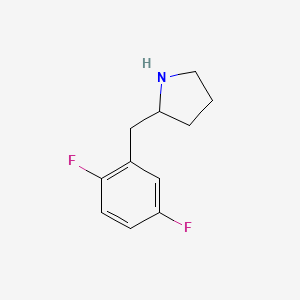

2-(2,5-Difluorobenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-[(2,5-difluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13F2N/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |

InChI Key |

SUMGGXXDCASROT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Difluorobenzyl Pyrrolidine

Retrosynthetic Analysis of the 2-(2,5-Difluorobenzyl)pyrrolidine Core

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnection points are the C-C bond between the pyrrolidine (B122466) ring and the benzyl (B1604629) group, and the various bonds within the pyrrolidine ring itself.

One common retrosynthetic approach involves disconnecting the bond between the 2-position of the pyrrolidine ring and the benzyl group. This leads to a pyrrolidine-based nucleophile (or its synthetic equivalent) and a 2,5-difluorobenzyl electrophile, such as 2,5-difluorobenzyl bromide. Alternatively, the disconnection can envision a reaction between a 2,5-difluorophenyl organometallic reagent and a suitable pyrrolidine-derived electrophile. researchgate.net

Another strategy focuses on constructing the pyrrolidine ring as the key step. This involves disconnections of the C-N and C-C bonds of the ring, leading back to linear precursors. For instance, a 1,4-dicarbonyl compound or its equivalent can be a precursor, which upon reaction with an amine, forms the pyrrolidine ring through reductive amination. nih.gov Alternatively, a 1,3-dipolar cycloaddition strategy would disconnect the ring into an azomethine ylide and an alkene. mdpi.comosaka-u.ac.jpacs.org

Classical Synthetic Approaches to Pyrrolidine Rings

The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, leading to the development of numerous synthetic strategies. mdpi.com These can be broadly categorized into cycloaddition reactions, intramolecular ring closures, and reductive amination strategies.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for the stereoselective synthesis of pyrrolidines. osaka-u.ac.jp The most common variant involves the reaction of an azomethine ylide with an alkene. acs.orgacs.org Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cycloaddition. acs.org For instance, silver catalysts have been shown to be effective in promoting the 1,3-dipolar cycloaddition of azomethine ylides. acs.org

| Reaction Type | Reactants | Key Features |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | High stereoselectivity, convergent synthesis. osaka-u.ac.jpacs.org |

| [2+2]/[2+3] Cycloaddition | Azomethine Ylide + Alkyne + Silyl Enol Ether | Access to polysubstituted fused pyrrolidines. rsc.org |

Intramolecular Ring Closures

The formation of the pyrrolidine ring via intramolecular cyclization is a widely used strategy. organic-chemistry.org These reactions typically involve the formation of a C-N or C-C bond from a linear precursor containing the appropriate functional groups. Common methods include:

Nucleophilic Substitution: A primary amine can displace a leaving group at the γ-position of an alkyl chain to form the pyrrolidine ring.

Radical Cyclization: Radical cyclization of unsaturated precursors, such as N-allylamines, can efficiently generate the pyrrolidine ring. acs.org

Ring-Closing Metathesis: This powerful reaction utilizes ruthenium-based catalysts to form cyclic alkenes from diene precursors. Subsequent reduction can then yield the saturated pyrrolidine ring. researchgate.net

| Cyclization Method | Precursor Type | Key Features |

| Nucleophilic Substitution | γ-Haloamine | Straightforward, relies on classic substitution chemistry. |

| Radical Cyclization | Unsaturated amine | Effective for forming C-C bonds under mild conditions. acs.org |

| Ring-Closing Metathesis | Diallylamine derivative | Forms a cyclic alkene, which can be reduced. researchgate.net |

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of pyrrolidines. nih.gov This approach typically involves the condensation of a 1,4-dicarbonyl compound (or a protected equivalent like 2,5-dimethoxytetrahydrofuran) with a primary amine, followed by in situ reduction of the resulting imine or enamine intermediate. thieme-connect.com Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. thieme-connect.com Catalytic transfer hydrogenation using iridium catalysts has also been shown to be an effective method for the reductive amination of diketones to form N-aryl-substituted pyrrolidines. nih.gov

Specific Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various routes, often leveraging precursors that already contain the 2,5-difluorobenzyl moiety.

Strategies Involving 2,5-Difluorobenzyl Precursors

One direct approach involves the reaction of a Grignard reagent derived from 2,5-difluorobromobenzene with a suitable pyrrolidine-based electrophile. A patented method describes the reaction of 2,5-difluorobromobenzene Grignard reagent with 3,4-dihydro-2H-pyrrole to yield 2-(2,5-difluorophenyl)pyrrolidine (B1325361). patsnap.com This intermediate can then potentially be benzylated.

Another patented method for the synthesis of the (R)-enantiomer, a key intermediate for the drug larotrectinib, utilizes a Grignard reaction between N-protected pyrrolidone and a 2,5-difluorophenylmagnesium chloride Grignard reagent. google.com The resulting intermediate is then deprotected and cyclized under acidic conditions, followed by an enzymatic reduction to yield the final product with high optical purity. google.com

A biocatalytic approach has also been explored, where transaminases are used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This method offers a green and efficient alternative to traditional chemical methods.

A three-step synthesis has been reported starting from tetrahydropyrrole. patsnap.com The process involves the chlorination of tetrahydropyrrole with N-chlorosuccinimide to form 1-chloropyrrolidine. This is followed by an elimination reaction to generate 3,4-dihydro-2H-pyrrole, which then reacts with a 2,5-difluorobromobenzene Grignard reagent to afford the target compound. patsnap.com

| Starting Materials | Key Reagents/Steps | Product | Reference |

| Tetrahydropyrrole, 2,5-Difluorobromobenzene | N-Chlorosuccinimide, Sodium Methylate, Mg | 2-(2,5-Difluorophenyl)pyrrolidine | patsnap.com |

| N-protected pyrrolidone, 2,5-Difluorobromobenzene | Grignard reaction, Acidic deprotection/cyclization, Enzymatic reduction | (R)-2-(2,5-Difluorophenyl)pyrrolidine | google.com |

| 2,5-Difluorobenzaldehyde (B1295323), Chiral Amine | Cyclization reaction | (R)-2-(2,5-Difluorophenyl)pyrrolidine |

Asymmetric Synthesis of Enantiopure this compound

The generation of enantiomerically pure this compound is of significant interest, particularly for its application in the synthesis of therapeutic agents like Larotrectinib. Methodologies to achieve this have focused on asymmetric reduction of a cyclic imine precursor and the resolution of a racemic mixture.

One patented approach describes a multi-step synthesis starting from pyrrolidone. The initial step involves the protection of the pyrrolidone nitrogen with a di-tert-butyl carbonate group. The resulting N-Boc-pyrrolidone then undergoes a Grignard reaction with the Grignard reagent derived from 2,5-difluorobromobenzene. This is followed by an acid-catalyzed dehydration and deprotection to yield the cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. The crucial asymmetric step is the reduction of this imine using a chiral acid in combination with ammonia (B1221849) borane, which affords (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity. google.com This method is advantageous due to its simple operation, mild reaction conditions, and avoidance of ultra-low temperatures, making it suitable for industrial-scale production. google.com

A different synthetic route to the hydrochloride salt of the (R)-enantiomer has also been patented. This method begins with the reaction of N,O-dimethylhydroxylamine hydrochloride with a suitable starting material, followed by reaction with lithiated 1,4-difluorobenzene. A subsequent reaction involving titanium(IV) ethoxide and sodium borohydride reduction leads to the desired product after treatment with hydrochloric acid.

| Method | Key Reagents | Key Features | Reference |

| Asymmetric Reduction | Pyrrolidone, Di-tert-butyl carbonate, 2,5-Difluorobromobenzene, Chiral acid, Ammonia borane | Starts from simple pyrrolidone, high enantioselectivity, mild conditions. | google.com |

| Classical Resolution | Racemic 2-(2,5-difluorophenyl)pyrrolidine, D-malic acid | Efficient separation of enantiomers, recycling of undesired enantiomer. | researchgate.net |

| Multi-step Synthesis | N,O-dimethylhydroxylamine hydrochloride, 1,4-difluorobenzene, Ti(OEt)4, NaBH4 | Patented route to the hydrochloride salt. |

Stereoselective Alkylation and Arylation Methods

While direct stereoselective alkylation of a pyrrolidine precursor with a 2,5-difluorobenzyl halide or stereoselective arylation with a 2,5-difluorophenyl derivative to directly form this compound is not extensively documented in the literature, general methods for the stereoselective C2-functionalization of pyrrolidines exist. These methods often rely on the use of chiral auxiliaries to direct the approach of the electrophile.

One such general strategy involves the use of N-tert-butanesulfinamide as a chiral auxiliary. psu.edursc.org In this approach, a chiral N-tert-butanesulfinyl imine is reacted with a suitable Grignard reagent. The stereochemistry of the resulting amine is controlled by the chiral sulfinamide group. For the synthesis of this compound, this would conceptually involve the reaction of a γ-chloro-N-tert-butanesulfinyl imine with a 2,5-difluorobenzyl Grignard reagent, followed by cyclization. rsc.org Alternatively, addition of a Grignard reagent to an N-sulfinyl aldimine derived from 2,5-difluorobenzaldehyde could be envisioned, followed by further functionalization and cyclization. psu.edu The use of chiral auxiliaries is a powerful tool for inducing stereoselectivity in a wide range of chemical reactions. numberanalytics.com

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic methods, including transition metal-catalyzed reactions, organocatalysis, and biocatalysis, offer powerful and often more sustainable alternatives to classical synthetic methods. While specific applications of these to the synthesis of this compound are not always directly reported, the principles are broadly applicable to the synthesis of 2-arylmethylpyrrolidines.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. youtube.comyoutube.com These reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions, could theoretically be employed to construct the this compound framework. For instance, a Negishi-type coupling could involve the reaction of a 2-zincated pyrrolidine derivative with 2,5-difluorobenzyl bromide. Similarly, a Suzuki coupling could potentially unite a 2-pyrrolidinylboronic ester with a 2,5-difluorobenzyl halide. The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. sigmaaldrich.com While general methods for the palladium-catalyzed synthesis of arylamines and aryl ethers are well-established, their direct application to form the specific target compound remains an area for exploration. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Pyrrolidine-based organocatalysts are themselves central to many asymmetric transformations. mdpi.com The synthesis of substituted pyrrolidines can be achieved through organocatalytic methods, such as the Michael addition of aldehydes or ketones to nitroalkenes, followed by cyclization and reduction. nih.gov For the synthesis of this compound, a hypothetical organocatalytic route could involve the asymmetric Michael addition of a suitable nucleophile to an electrophile containing the 2,5-difluorobenzyl moiety, catalyzed by a chiral pyrrolidine derivative. The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, showcasing their utility in achieving high enantioselectivity in Michael additions. rsc.org

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Enzymes such as transaminases, imine reductases (IREDs), and dehydrogenases are capable of producing chiral amines with high enantiomeric excess under mild reaction conditions. nih.govacs.orgnih.gov The asymmetric synthesis of chiral 2-aryl-substituted pyrrolidines has been demonstrated using IREDs for the reduction of cyclic imines. researchgate.net This approach is directly relevant to the synthesis of enantiopure this compound from its corresponding cyclic imine precursor. Furthermore, engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of organic azides to form chiral pyrrolidines. nih.govacs.orgcaltech.edu This "new-to-nature" biocatalysis provides a novel disconnection for the synthesis of such heterocyclic compounds. The combination of different enzymes in one-pot cascade reactions has also been shown to be a powerful strategy for the synthesis of chiral 2,5-disubstituted pyrrolidines from achiral diketones. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. One key aspect is the use of catalytic methods, which reduce waste compared to stoichiometric reagents. Biocatalytic and organocatalytic approaches are inherently green as they often operate under mild conditions (room temperature, aqueous media) and utilize non-toxic, biodegradable catalysts. nih.govacs.org

Furthermore, the development of synthetic routes that utilize water as a solvent, employ multicomponent reactions to reduce the number of synthetic steps and purification stages, and use catalysts that can be easily recovered and reused are all important considerations in the green synthesis of this and other pharmaceutical intermediates. tandfonline.com

Solvent-Free and Water-Mediated Syntheses

The push towards green chemistry has prioritized the reduction or elimination of volatile organic solvents in chemical manufacturing. While no specific solvent-free or water-mediated synthetic routes for this compound have been published, general methodologies for pyrrolidine derivatives offer insight into potential strategies.

Solvent-Free Synthesis: Typically conducted through mechanochemical means like ball milling or by heating reactants in the absence of a solvent, these methods can enhance reaction efficiency and simplify product purification. rsc.org Such an approach for a pyrrolidine derivative could involve the solid-state reaction of precursor molecules, a technique known to be sustainable but potentially energy-intensive. rsc.org

Water-Mediated Synthesis: Water is an ideal green solvent due to its safety and environmental profile. Biocatalysis, in particular, often employs aqueous systems. The synthesis of chiral pyrrolidines has been successfully demonstrated using enzymes like imine reductases (IREDs) in a buffer solution. google.com A hypothetical aqueous synthesis for this compound could therefore involve the enzymatic reduction of a corresponding cyclic imine. These biocatalytic processes are noted for their high stereoselectivity and mild operating conditions. google.comrsc.org

Atom Economy Considerations

Atom economy is a core concept in green chemistry that evaluates the efficiency of a chemical process by measuring how many atoms from the reactants are incorporated into the final product. primescholars.comrsc.org An ideal reaction has a 100% atom economy. primescholars.com

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

Traditional multi-step syntheses for heterocyclic structures like pyrrolidines often exhibit poor atom economy. This is due to the extensive use of protecting groups and stoichiometric reagents, which generate considerable waste. primescholars.com For example, reactions like the Wittig synthesis, while effective, can have a low atom economy because they produce high-molecular-weight byproducts such as triphenylphosphine (B44618) oxide. rsc.org

Development of Sustainable Synthetic Routes

A truly sustainable synthesis for this compound would integrate high atom economy with the use of renewable materials, the avoidance of hazardous substances, and energy efficiency. rsc.org

Catalytic Hydrogenation: One of the most sustainable methods for producing pyrrolidines involves the catalytic hydrogenation of a cyclic imine precursor. This reaction uses hydrogen gas and a metal catalyst and is highly atom-economical, producing few or no byproducts.

Biocatalysis: As previously noted, biocatalysis presents a green pathway to chiral amines and heterocycles. google.com Enzymes such as imine reductases can replace hazardous chemical reagents. These reactions are typically performed in water under mild conditions, enhancing safety and reducing environmental impact. google.comrsc.org

The following table outlines potential sustainable strategies that could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages | Guiding Principles |

| Biocatalytic Reduction | Employs imine reductase (IRED) enzymes in an aqueous buffer. | Offers high enantioselectivity, uses water as a solvent, operates under mild conditions, and avoids hazardous metal hydrides. | google.com, rsc.org |

| Catalytic Hydrogenation | Involves the reduction of an imine precursor with hydrogen gas over a metal catalyst. | Features high atom economy, results in a clean reaction, and allows for potential catalyst recycling. | rsc.org |

| Solvent-Free Reaction | Utilizes mechanochemical methods like ball milling or thermal reactions without solvents. | Reduces solvent waste, can lead to faster reactions, and simplifies product purification. | rsc.org |

Molecular Design and Structure Activity Relationship Sar Studies of 2 2,5 Difluorobenzyl Pyrrolidine Analogs

Design Principles for 2-(2,5-Difluorobenzyl)pyrrolidine Derivatives

The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at optimizing ligand-receptor interactions. These principles include leveraging the effects of fluorination, controlling stereochemistry, and exploring the impact of substituents on the pyrrolidine (B122466) ring.

Fluorination Effects on Molecular Recognition

The incorporation of fluorine atoms into a drug molecule is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, membrane permeability, and binding affinity. In the context of this compound, the two fluorine atoms on the benzyl (B1604629) ring are expected to have a significant impact on the molecule's electronic properties and its ability to form specific interactions with a receptor.

Stereochemical Influence on Molecular Interactions

The this compound molecule possesses a chiral center at the 2-position of the pyrrolidine ring. The stereochemistry at this center is crucial as biological systems, particularly receptors and enzymes, are chiral environments. Consequently, the (R)- and (S)-enantiomers of a compound can exhibit significantly different pharmacological activities. ua.es

Substituent Effects on Pyrrolidine Ring Modifications

The pyrrolidine ring itself offers multiple sites for modification to explore the SAR of this compound analogs. These modifications can influence the compound's basicity, polarity, and conformational flexibility, all of which can impact biological activity. The nitrogen atom of the pyrrolidine ring is a key site for substitution, and its modification can significantly alter the compound's pharmacological profile. nsf.gov Furthermore, substitutions on the carbon atoms of the pyrrolidine ring can introduce additional functionality, alter the ring's pucker, and provide opportunities for further interactions with the receptor. nih.govnih.gov

Positional Scanning and Analog Generation

Systematic modification of the this compound scaffold is essential for elucidating detailed SAR and for optimizing the desired biological activity. This involves generating analogs with modifications at the pyrrolidine nitrogen and on the pyrrolidine ring carbons.

Modifications at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary site for derivatization. The nature of the substituent on the nitrogen can influence the compound's basicity (pKa), which is a critical determinant of its ionization state at physiological pH and its ability to form ionic interactions with acidic residues in the receptor binding site, such as the conserved aspartate in the third transmembrane domain of dopamine (B1211576) receptors.

SAR studies on related N-substituted pyrrolidine derivatives have shown that the size and nature of the N-substituent are critical for receptor affinity. For example, in a series of eticlopride-based dopamine D2/D3 receptor bitopic ligands, small N-alkyl groups on the pyrrolidine ring were poorly tolerated, but the addition of a linker and a secondary pharmacophore improved affinities. nih.gov In the case of potent N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the N-benzyl group was found to be a key feature for high dopamine D2 receptor affinity. nih.gov The substitution of this benzyl group with other moieties would be a logical step in the exploration of the SAR of this compound analogs.

Below is a data table illustrating the effect of N-substitution on the dopamine D2 receptor binding affinity for a series of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-5,6-dimethoxysalicylamides. While not the exact 2,5-difluoro analog, the data for the 4-fluorobenzyl derivative provides valuable insight into the potential effects of fluorination.

Data derived from a study on substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. nih.gov

Substitutions on the Pyrrolidine Ring Carbons

Modifications on the carbon atoms of the pyrrolidine ring (C3, C4, and C5) provide another avenue to fine-tune the pharmacological properties of this compound analogs. The introduction of substituents at these positions can affect the conformation of the five-membered ring, which exists in various puckered (envelope and twist) conformations. nih.gov The preferred conformation can influence the spatial orientation of the 2-benzyl group and the N-substituent, thereby affecting receptor binding.

For instance, the introduction of a hydroxyl or fluoro group at the 3- or 4-position of the pyrrolidine ring can introduce new hydrogen bonding opportunities with the receptor and can also alter the ring's conformational preferences through stereoelectronic effects. nih.gov Studies on 4-substituted pyrrolidine derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have shown that fluorination at the 4-position can lead to a significant increase in inhibitory potency against caspases compared to methoxy (B1213986) analogs. nih.gov This highlights the potential of substitution on the pyrrolidine ring to dramatically impact biological activity.

The following table presents hypothetical data to illustrate the potential impact of substitutions on the pyrrolidine ring of this compound analogs on dopamine D2 receptor affinity, based on general principles of medicinal chemistry.

Alterations to the 2,5-Difluorobenzyl Moiety

The 2,5-difluorobenzyl group is a critical component of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties through steric and electronic effects. Altering this moiety is a key strategy in lead optimization. Research into analogs of other bioactive compounds has shown that modifications to a phenyl ring can significantly impact antagonism and efficacy. nih.gov Late-stage modification techniques offer a powerful toolkit for introducing such changes to enrich the chemical space and modulate physicochemical properties like lipophilicity (logP) and acidity (pKa). nih.gov

Key modifications could include:

Positional Isomerism of Fluorine Atoms: Moving the fluorine atoms to other positions on the benzyl ring (e.g., 3,4-difluoro or 2,6-difluoro) would alter the molecule's electronic distribution and dipole moment, potentially affecting interactions with the target protein.

Halogen Substitution: Replacing one or both fluorine atoms with other halogens (Cl, Br, I) would systematically alter the size, lipophilicity, and electronic character of the substituent.

Bioisosteric Replacement: Substituting the fluorine atoms with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can probe the electronic requirements of the binding pocket. The replacement of a 6-trifluoromethyl group with its isosteres has been a successful strategy in the SAR of other compounds. nih.gov

Ring Modification: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) to explore different spatial arrangements and potential new hydrogen bonding interactions.

Table 1: Hypothetical Modifications to the 2,5-Difluorobenzyl Moiety and Their Predicted Effects

| Modification | Rationale | Predicted Physicochemical Impact |

| Relocate fluorines to C3 and C4 | Alter dipole moment and electronic profile | Change in target interaction geometry |

| Replace fluorines with chlorines | Increase size and lipophilicity (logP) | Enhanced steric and hydrophobic interactions |

| Replace one fluorine with a cyano (-CN) group | Introduce a potential hydrogen bond acceptor | Alter electronic profile and add interaction point |

| Replace benzyl ring with a pyridine ring | Introduce a hydrogen bond acceptor (N atom) | Improved solubility and potential for new H-bonds |

Rational Design of this compound Derivatives Based on Target Specificity

Rational drug design leverages knowledge of a biological target to create molecules with enhanced specificity and potency. nih.govresearchgate.net This process begins with a lead compound, such as this compound, and aims to optimize its interaction with a specific receptor or enzyme. The design process often involves exploiting structure-activity relationships to guide the synthesis of new analogs. mdpi.com

The strategy involves:

Target Identification and Validation: Determining the specific biological target (e.g., enzyme, receptor) responsible for the desired therapeutic effect.

Binding Site Analysis: If the 3D structure of the target is known, its binding pocket is analyzed to identify key amino acid residues, hydrophobic pockets, and hydrogen bonding opportunities. For pyrrolidine derivatives targeting neuraminidase, key residues in the active pocket were identified as crucial for interaction. nih.gov

Structure-Guided Design: Derivatives of this compound are then designed to complement the binding site. This could involve adding functional groups to form new hydrogen bonds, increasing the size of a substituent to fill a hydrophobic pocket, or altering the stereochemistry to improve the fit. The stereochemistry of the pyrrolidine ring is a significant feature, as different spatial orientations of substituents can lead to varied biological profiles. nih.gov

Iterative Optimization: The designed compounds are synthesized and tested. The results provide feedback for the next cycle of design, leading to a progressive refinement of the molecular structure and improvement in biological activity.

Combinatorial Chemistry and Library Synthesis of this compound Analogs

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse but structurally related molecules, known as a library. nih.gov This approach is highly efficient for exploring the SAR of a lead compound like this compound. A widely used polymer-supported approach is the "split-pool" synthesis method, which simplifies product isolation. nih.gov

An encoded library synthesis of pyrrolidines can produce extensive data on structure-activity relationships. nih.govresearchgate.net To create a library based on the this compound scaffold, one could envision a synthesis plan where different building blocks are systematically introduced at various positions on the molecule.

Library Synthesis Strategy:

Scaffold: 2-Substituted pyrrolidine.

Diversity Point 1 (R1): The benzyl moiety. A collection of diverse benzyl halides or aldehydes could be used, including variations of the difluorobenzyl group (as described in 3.2.3) and other substituted benzyl groups.

Diversity Point 2 (R2): The pyrrolidine ring nitrogen. Different acylating or alkylating agents could be used to introduce a variety of substituents on the nitrogen atom.

Diversity Point 3 (R3, R4): Other positions on the pyrrolidine ring (e.g., C3, C4). If the synthesis allows, different substituted pyrrolidine precursors could be used to introduce further diversity.

Table 2: Illustrative Combinatorial Library Design for this compound Analogs

| Diversity Point | Building Blocks (Examples) | Number of Variants |

| R1 (Benzyl Group) | 2,5-Difluorobenzyl, 3,4-Dichlorobenzyl, 4-Trifluoromethylbenzyl, 2-Naphthylmethyl | ~20 |

| R2 (Pyrrolidine-N) | Acetyl, Benzoyl, Methyl, Isopropyl, Cyclohexylcarbonyl | ~30 |

| R3 (Pyrrolidine-C4) | Hydrogen, Hydroxyl, Methoxy | ~3 |

| Total Compounds | 20 x 30 x 3 = 1,800 |

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules, accelerating the drug design process. These methods are particularly useful for analyzing the large datasets generated by combinatorial synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com This method quantifies the SAR by correlating calculated molecular descriptors (representing physicochemical properties) with observed activity. nih.gov QSAR models for pyrrolidine derivatives have successfully identified key properties, such as polarity and hydrophobicity, that are important for their inhibitory activity. nih.gov

The process for building a QSAR model for this compound analogs would be:

Data Set Assembly: A series of analogs is synthesized, and their biological activities (e.g., IC₅₀) are measured. These values are typically converted to a logarithmic scale (pIC₅₀). tandfonline.com

Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Generation: Statistical methods, such as multiple linear regression, are used to generate an equation that best correlates a subset of the descriptors with the biological activity (pIC₅₀).

Validation: The model's predictive power is tested using both internal and external validation sets of compounds. nih.gov

Table 3: Illustrative Data for a QSAR Study of Pyrrolidine Analogs

| Compound | R1 Group | LogP (Hydrophobicity) | Dipole Moment (Polarity) | pIC₅₀ (Hypothetical Activity) |

| 1 | 2,5-Difluorobenzyl | 3.1 | 2.5 D | 7.2 |

| 2 | 2,5-Dichlorobenzyl | 4.2 | 2.1 D | 7.8 |

| 3 | 4-Cyanobenzyl | 2.5 | 4.1 D | 6.5 |

| 4 | 4-Methoxybenzyl | 2.9 | 1.8 D | 6.1 |

A hypothetical QSAR equation might look like: pIC₅₀ = 1.2 * (LogP) - 0.8 * (Dipole Moment) + 4.5

This equation would suggest that higher hydrophobicity and lower polarity are favorable for activity in this hypothetical series.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies are broadly categorized into ligand-based and structure-based approaches, depending on the available information. researchgate.net

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active. youtube.com By analyzing the common structural features of these active ligands, a model representing the necessary characteristics for binding can be developed. Pharmacophore modeling is a primary example of this approach.

Structure-Based Drug Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), this method is employed. It involves studying the binding site of the target and designing ligands that can fit into it with high affinity and specificity. nih.gov Molecular docking, which computationally places a ligand into the binding site of a protein to predict its binding orientation and affinity, is a core technique in structure-based design. nih.gov Docking studies can rationalize SAR data and guide the design of more potent inhibitors. acs.org

Table 4: Comparison of Ligand-Based and Structure-Based Design

| Feature | Ligand-Based Design | Structure-Based Design |

| Primary Requirement | A set of active ligand molecules | 3D structure of the biological target |

| Core Principle | The "similar property principle": structurally similar molecules have similar activities | "Lock and key" or "induced fit": ligand is designed to complement the target's binding site |

| Key Techniques | Pharmacophore modeling, QSAR | Molecular docking, molecular dynamics simulations |

| Primary Goal | Identify common chemical features required for activity | Design a molecule with optimal geometric and energetic complementarity to the target |

Pharmacophore Modeling for this compound

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. youtube.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

For this compound, a pharmacophore model can be constructed based on its structure and the properties of its functional groups. The pyrrolidine ring itself is a versatile scaffold that offers a 3D structure useful for exploring pharmacophore space. nih.gov

The pyrrolidine nitrogen is a key feature, likely acting as a hydrogen bond acceptor or a basic center.

The 2,5-difluorobenzyl ring represents a significant hydrophobic and aromatic feature, crucial for van der Waals and π-π stacking interactions within a binding pocket. nih.gov

The fluorine atoms create a region of negative electrostatic potential, which could be an important interaction point with the target.

This pharmacophore model can then be used to virtually screen large compound databases to identify novel molecules that match the model and are therefore likely to be active. nih.gov

Table 5: Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyrrolidine Nitrogen | Hydrogen bonding |

| Aromatic Ring (AR) | Benzyl Ring | π-π stacking, hydrophobic interaction |

| Hydrophobic Center (HY) | Benzyl Ring | Hydrophobic interaction |

| Negative Ionizable Feature (NI) | Difluoro-substituted region | Electrostatic or dipolar interactions |

Mechanistic Investigations of 2 2,5 Difluorobenzyl Pyrrolidine at the Molecular Level

Elucidation of Molecular Targets and Binding Mechanisms

Receptor Binding Studies

No publicly available research data documents the receptor binding profile of 2-(2,5-Difluorobenzyl)pyrrolidine. Consequently, its affinity and selectivity for any specific receptor remain uncharacterized.

Enzyme Inhibition Kinetics

There are no published studies detailing the enzyme inhibition kinetics of this compound. As a result, its potential to act as an inhibitor for any given enzyme, and the corresponding kinetic parameters such as IC₅₀ or Kᵢ values, are unknown.

Allosteric Modulation by this compound

There is currently no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator of any receptor or enzyme. Studies investigating its potential to bind to allosteric sites and modulate the activity of a primary ligand are absent.

Studies on Downstream Signaling Pathways Modulation

The effect of this compound on intracellular signaling pathways has not been reported. Research into its potential to modulate the activity of downstream effectors, such as second messengers or protein kinases, has not been published.

Cellular Uptake and Intracellular Distribution Mechanisms

Mechanisms of cellular uptake and the subsequent intracellular distribution of this compound have not been characterized in any published studies. Information regarding its ability to cross cellular membranes and its localization within subcellular compartments is not available.

Stereoselectivity in Biological Activity of this compound Enantiomers

The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. For chiral molecules like this compound, which exist as a pair of non-superimposable mirror images known as enantiomers—(R)-2-(2,5-difluorobenzyl)pyrrolidine and (S)-2-(2,5-difluorobenzyl)pyrrolidine—the orientation of the benzyl (B1604629) group relative to the pyrrolidine (B122466) ring significantly influences its interaction with biological targets. Research into the pharmacological effects of these enantiomers has revealed a pronounced stereoselectivity, with the (R)-enantiomer being predominantly responsible for the observed biological activity, particularly in the context of its role as a key intermediate in the synthesis of potent enzyme inhibitors.

The significance of the (R)-enantiomer is prominently highlighted by its use as a crucial building block for the synthesis of Larotrectinib, a highly selective pan-tropomyosin receptor kinase (TRK) inhibitor. nih.govgoogle.com The development of specific and efficient synthetic routes to obtain (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantiomeric purity underscores its importance in the pharmaceutical industry. nih.govgoogle.com The efficacy of Larotrectinib in the treatment of various TRK fusion-positive cancers is well-documented, and this activity is intrinsically linked to the specific stereochemistry of its components. nih.govnih.govasco.org

Studies on structurally related compounds further reinforce the principle of stereoselectivity in the biological activity of 2-substituted pyrrolidines. For instance, in the development of imidazopyridazine-based pan-TRK inhibitors, a clear preference for the (R)-enantiomer of a phenylpyrrolidine moiety was observed. nih.gov Structure-guided drug design identified that the (R)-2-phenylpyrrolidine scaffold provides ideal shape complementarity to the hydrophobic pocket of TRK enzymes, a finding that is applicable to the difluorinated analogue. nih.govresearchgate.net

In a different therapeutic area, the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors also demonstrated significant stereoselectivity. A (2R)-2-methylpyrrolidin-1-yl derivative exhibited a dramatically higher potency compared to its (S)-enantiomer, with reported inhibitory concentrations (cKi) of 0.7 nM for the (R)-enantiomer versus 212 nM for the (S)-enantiomer. acs.org This substantial difference in activity highlights how a subtle change in the spatial orientation of a substituent on the pyrrolidine ring can have a profound impact on its interaction with a biological target.

While direct comparative biological data for the individual enantiomers of this compound as standalone agents is not extensively published, the collective evidence from its use in the synthesis of highly active pharmaceutical compounds like Larotrectinib, and the pronounced stereoselectivity observed in structurally similar pyrrolidine derivatives, strongly indicates that the (R)-enantiomer is the biologically active form. The precise three-dimensional structure of the (R)-enantiomer allows for optimal binding to its target enzymes, leading to the desired therapeutic effect.

Table of Enantiomer Activity in Related Pyrrolidine Derivatives

| Compound Class | Enantiomer with Higher Activity | Target | Potency Difference |

| Imidazopyridazine-based inhibitors | (R)-2-phenylpyrrolidine | pan-TRK | Qualitatively described as ideal for shape complementarity |

| Pyrrolo[2,3-d]pyrimidine-derived inhibitors | (2R)-2-methylpyrrolidin-1-yl | LRRK2 | (R)-enantiomer (cKi 0.7 nM) is ~300-fold more potent than the (S)-enantiomer (cKi 212 nM) acs.org |

Preclinical Pharmacological Data for this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, specific preclinical pharmacological data for the chemical compound this compound is not publicly available. As a result, a detailed article on its in vitro and in vivo activities as per the requested outline cannot be generated at this time.

While research exists on structurally related compounds, such as various substituted benzylpyrrolidines and pyrrolidine-2,5-diones, this information does not directly address the pharmacological profile of this compound. Scientific accuracy and strict adherence to the specified compound are paramount, and therefore, extrapolation from related but distinct molecules would be inappropriate and scientifically unsound.

The requested article outline necessitates detailed findings on:

Preclinical Pharmacological Profiling of 2 2,5 Difluorobenzyl Pyrrolidine and Its Derivatives

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental in preclinical development to predict the compound's behavior in humans. scielo.br

Absorption and Distribution Studies

Absorption studies determine how well a compound is absorbed into the bloodstream after administration via different routes (e.g., oral, intravenous). For orally administered compounds, bioavailability is a key parameter, representing the fraction of the administered dose that reaches the systemic circulation. nih.gov

Distribution studies investigate where the compound goes in the body once it is absorbed. This involves measuring the concentration of the compound in various tissues and organs, such as the brain, liver, and kidneys. nih.gov The volume of distribution (Vd) is a calculated parameter that provides an indication of the extent of tissue distribution. nih.gov High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. scielo.br

Metabolism Pathways of 2-(2,5-Difluorobenzyl)pyrrolidine

Metabolism studies are conducted to identify the metabolic pathways a compound undergoes in the body. This is typically investigated using in vitro systems like liver microsomes or hepatocytes from different species, including humans. scielo.brnih.gov These studies help to identify the major metabolites and the enzymes responsible for their formation, most commonly cytochrome P450 (CYP) enzymes.

For a compound like this compound, potential metabolic pathways could include oxidation of the pyrrolidine (B122466) ring, hydroxylation of the benzyl (B1604629) group, or N-dealkylation. The presence of fluorine atoms can influence metabolic stability, potentially leading to a longer half-life. Understanding the metabolism is crucial for predicting drug-drug interactions and identifying any potentially toxic metabolites.

Excretion Profiles

Excretion studies determine how a compound and its metabolites are eliminated from the body. The primary routes of excretion are typically via the urine and feces. nih.gov By analyzing the concentrations of the parent compound and its metabolites in urine and feces over time, the rate and extent of excretion can be determined. The clearance (CL) of a compound is a measure of the efficiency of its elimination from the body. nih.govnih.gov

Bioanalytical Method Development for this compound in Biological Matrices

To measure the concentration of this compound in biological samples such as plasma, urine, and tissue homogenates, a sensitive and specific bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and speed. nih.govnih.gov

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of the analyte from other components in the sample.

Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific parent ion of the compound and its characteristic fragment ions, a technique known as multiple reaction monitoring (MRM), which provides high selectivity.

The method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. A validated bioanalytical method is essential for generating reliable data in all preclinical and clinical studies. nih.gov

Theoretical and Computational Studies on 2 2,5 Difluorobenzyl Pyrrolidine

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict a range of characteristics without the need for empirical data.

Electronic Structure and Reactivity Descriptors

Studies in this area would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps. From these, reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various chemical reactivity indices (e.g., chemical hardness, softness, and electronegativity) would be derived. This information is crucial for predicting how the molecule might behave in chemical reactions and interact with other molecules.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would identify the stable three-dimensional arrangements of the 2-(2,5-Difluorobenzyl)pyrrolidine molecule. By systematically rotating the rotatable bonds, researchers can construct a potential energy surface, revealing the global minimum energy conformation and other low-energy conformers. This is critical as the biological activity of a molecule is often dependent on its specific 3D shape.

Spectroscopic Property Predictions (e.g., NMR, IR)

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. idpublications.org These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the interpretation of experimental results. For instance, ab initio calculations have been used to assign vibronic bands in the spectra of related difluorobenzyl radicals. idpublications.org

Molecular Docking and Dynamics Simulations

These computational techniques are employed to model the interaction of a small molecule (ligand) with a biological macromolecule (protein or nucleic acid).

Ligand-Protein Interaction Modeling

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. This modeling provides insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such studies have been conducted on related pyrrolidine (B122466) derivatives to understand their inhibitory activity. nih.govacs.org

Binding Affinity Predictions

Following docking, the strength of the interaction, or binding affinity, can be estimated using various scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. Molecular dynamics simulations can further refine the binding pose and provide a more accurate prediction of the binding free energy by accounting for the dynamic nature of both the ligand and the protein. nih.gov

In Silico ADMET Predictions (excluding clinical implications)

Permeability across biological membranes, such as the intestinal wall and the blood-brain barrier, along with aqueous solubility, are fundamental for oral bioavailability. Predictions for these properties can be generated using online platforms like SwissADME and pkCSM, which utilize quantitative structure-property relationship (QSPR) models. kims-imio.comrfppl.co.inresearchgate.net For the closely related analog, 2-(2,5-difluorophenyl)pyrrolidine (B1325361), PubChem provides several computed properties that can serve as a proxy for understanding the likely characteristics of the benzyl (B1604629) derivative. nih.govnih.gov

Table 1: Predicted Physicochemical and Permeability Properties of a this compound Analog

| Property | Predicted Value | Interpretation |

| Molecular Weight | 183.20 g/mol | Compliant with Lipinski's rule of five (<500) |

| XLogP3-AA | 2.0 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule of five (≤10) |

| Polar Surface Area | 12.03 Ų | Indicates good cell permeability |

| Water Solubility | Moderately Soluble | Favorable for absorption |

| Blood-Brain Barrier Permeation | Probable | The low molecular weight and moderate lipophilicity suggest potential to cross the BBB. nih.govarxiv.orgnih.gov |

Data based on computed properties for 2-(2,5-difluorophenyl)pyrrolidine from PubChem and general predictions for similar structures. nih.govnih.gov

The predicted low molecular weight and moderate lipophilicity (XLogP3-AA of 2.0) of the analog suggest that this compound would likely exhibit good oral absorption and membrane permeability. The low polar surface area further supports the potential for efficient transport across cellular barriers.

The metabolic stability of a compound influences its half-life and duration of action. In silico models can predict the likelihood of a compound being a substrate for major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.

Table 2: Predicted Metabolic Stability of a this compound Analog

| Parameter | Prediction | Implication |

| CYP1A2 Substrate | No | Low probability of metabolism by CYP1A2 |

| CYP2C19 Substrate | No | Low probability of metabolism by CYP2C19 |

| CYP2C9 Substrate | Yes | Potential for metabolism by CYP2C9 |

| CYP2D6 Substrate | Yes | Potential for metabolism by CYP2D6 |

| CYP3A4 Substrate | Yes | Potential for metabolism by CYP3A4 |

Predictions are based on common metabolic pathways for similar chemical structures as analyzed by tools like SwissADME and pkCSM. kims-imio.comrfppl.co.inresearchgate.net

The predictions suggest that this compound may be a substrate for several key CYP enzymes, which could indicate a moderate to high rate of metabolic clearance. The fluorine atoms on the benzyl ring may influence metabolic stability, as C-F bonds are generally more resistant to metabolic cleavage. However, other sites on the molecule, such as the pyrrolidine ring, could be susceptible to oxidation.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining are essential for navigating the vast chemical and biological data landscape. These approaches can accelerate the discovery of new bioactive molecules and help to understand the relationships between chemical structure and biological activity.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. nih.gov For this compound, an SAR analysis would involve synthesizing and testing a series of analogs with systematic variations.

A hypothetical SAR dataset could explore modifications at several positions:

Substitution on the pyrrolidine ring: Introducing substituents on the pyrrolidine could probe the steric and electronic requirements of the binding pocket.

Position and nature of the fluorine atoms: Moving the fluorine atoms on the phenyl ring or replacing them with other halogens or functional groups would elucidate their role in binding and metabolic stability.

Linker modification: Altering the length or rigidity of the methylene (B1212753) linker between the two rings could impact the conformational freedom and optimal positioning of the pharmacophoric groups.

Quantitative Structure-Activity Relationship (QSAR) models can be developed from such datasets to mathematically describe the correlation between structural descriptors and biological activity. researchgate.netnih.govnih.gov These models can then be used to predict the activity of unsynthesized compounds.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com For this compound, two main virtual screening approaches could be employed:

Ligand-based virtual screening: If a set of known active compounds with similar scaffolds exists, a pharmacophore model can be generated. nih.govnih.govyoutube.com This model represents the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen databases for other molecules that match these features.

Structure-based virtual screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to screen large compound libraries. nih.govmdpi.com In this approach, each molecule in the library is computationally "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity. This can identify novel scaffolds that are structurally different from this compound but still fit well within the target's binding site.

Through these cheminformatic approaches, research on this compound can be significantly accelerated, leading to the identification of more potent and selective analogs with optimized pharmacokinetic profiles.

Future Research Directions and Potential Applications of 2 2,5 Difluorobenzyl Pyrrolidine Research

Development of Novel Therapeutic Strategies Based on 2-(2,5-Difluorobenzyl)pyrrolidine Scaffolds

The pyrrolidine (B122466) ring is a foundational structure in drug discovery, valued for its three-dimensional geometry which allows for effective exploration of pharmacophore space. nih.govnih.gov The success of the this compound scaffold, most notably in the TRK inhibitor Larotrectinib, provides a strong basis for the development of new therapeutic strategies. msesupplies.comresearchgate.net

Future work will likely focus on leveraging this scaffold to design next-generation inhibitors with improved properties. Research into pyrrolidine derivatives has already shown promise across a wide array of diseases, including cancer, diabetes, central nervous system disorders, and infectious diseases. nih.govnih.gov By modifying the core structure of this compound, researchers can aim to create new drug candidates for these and other conditions. The molecular complexity and stereogenic nature of the pyrrolidine ring are key features that allow for the fine-tuning of biological activity and the development of highly selective drug candidates. nih.govunipa.it

Exploration of New Biological Targets for this compound Derivatives

While the primary established target for drugs derived from this compound is the Tropomyosin receptor kinase (TRK) family, the broader class of pyrrolidine-containing molecules has demonstrated activity against a diverse range of biological targets. msesupplies.comnih.gov This suggests significant potential for derivatives of the this compound scaffold to be developed for new protein targets.

Future research will likely investigate the activity of new analogs against kinases, proteases, and other enzyme families implicated in disease. The strategic placement of the difluorobenzyl group may confer unique binding properties that can be exploited for novel target engagement.

Table 1: Potential Biological Targets for Pyrrolidine-Based Compounds

| Biological Target | Therapeutic Area | Relevant Pyrrolidine Derivatives | Citation(s) |

|---|---|---|---|

| Tropomyosin Receptor Kinases (TRK) | Cancer | Larotrectinib | msesupplies.comresearchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Pyrrolidine-2-carbonitriles, cis-2,5-dicyanopyrrolidines | nih.govnih.gov |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | Pyrrolo[2,3-d]pyrimidine derivatives | acs.org |

| Glycogen Synthase Kinase 3 beta (GSK-3β) | Alzheimer's Disease | Pyrrolo[2,3-b]pyridine derivatives | nih.gov |

| Gamma-secretase | Desmoid Tumors | Nirogacestat (contains a difluorophenyl moiety) | wikipedia.org |

| Topoisomerases | Cancer, Bacterial Infections | Various pyrrolidine derivatives | nih.gov |

Advancements in Asymmetric Synthesis for Stereoselective Production

The stereochemistry of the pyrrolidine ring is critical for the biological function of drug candidates, making advancements in asymmetric synthesis a cornerstone of future research. nih.govnih.gov For this compound, producing the desired (R)-enantiomer efficiently and with high purity is paramount. msesupplies.comresearchgate.net

Future advancements are expected in several key areas:

Biocatalysis: The use of engineered enzymes, such as imine reductases (IREDs), has shown great promise for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity (>99% ee). msesupplies.comresearchgate.net Further development of these biocatalysts could lead to greener and more efficient manufacturing processes.

Organocatalysis: Asymmetric organocatalysis, which utilizes small chiral organic molecules like proline derivatives to catalyze stereoselective reactions, has become a powerful tool in organic synthesis. mdpi.comnih.gov Applying novel organocatalytic methods could provide new, metal-free pathways to enantioenriched this compound and its derivatives.

Flow Chemistry: Integrating these synthetic methods into continuous flow systems could enhance efficiency, safety, and scalability for industrial production.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Future research will likely involve:

Generative Models: Using generative AI to design novel molecules de novo. These models can be trained to reward predicted bioactivity against a specific target while penalizing predicted toxicity, thereby creating new potential drug candidates based on the core pyrrolidine scaffold. nih.gov

Predictive Modeling: Developing ML models to accurately predict reaction outcomes, which can augment the creativity and efficiency of chemists in discovering new synthetic reactions and optimizing process chemistry pipelines. scitechdaily.com

Lead Optimization: Employing AI/ML algorithms to enhance the properties of lead compounds, evaluating their predicted effects on biological activity, target selectivity, and other critical parameters to accelerate the discovery of new drugs. msd.com

Role of this compound as a Chemical Probe in Biological Research

Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. A high-quality chemical probe must be potent, selective, and well-characterized to provide reliable insights. Given that this compound is a precursor to a highly selective TRK inhibitor, its derivatives are prime candidates for development as chemical probes. msesupplies.comresearchgate.net

Research has already demonstrated that other pyrrolidine-based scaffolds can be optimized to create potent and exquisitely selective inhibitors suitable for use as chemical probes. For example, inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) derived from a pyrrolidine-containing scaffold were specifically highlighted for their utility in studying LRRK2 biology. acs.org Future efforts could focus on synthesizing a library of this compound analogs and systematically screening them to identify compounds with high selectivity for individual TRK isoforms or other kinases. Such probes would be invaluable for elucidating the specific roles of these proteins in health and disease.

Exploration of Non-Therapeutic Research Applications (e.g., agrochemicals, materials science, if relevant)

While the primary focus of research on this compound and related structures has been overwhelmingly in medicinal chemistry, the versatility of the chiral pyrrolidine scaffold opens possibilities in other fields. nih.govnih.gov

Agrochemicals: Chiral pyrrolidine derivatives are utilized as building blocks in the synthesis of agrochemicals, where stereochemistry can be crucial for efficacy and selectivity. msesupplies.com The same AI-powered generative tools used in drug discovery could potentially be adapted to design new, effective, and environmentally safer pesticides or herbicides based on this scaffold. nih.gov

Organocatalysis: As mentioned, chiral pyrrolidines are widely used as organocatalysts in asymmetric synthesis. mdpi.comnih.gov Novel derivatives of this compound could be explored for their potential as catalysts in the synthesis of other complex molecules, contributing to advancements in synthetic chemistry itself.

Currently, there is limited to no information suggesting applications in materials science. The future non-therapeutic research applications will most likely remain concentrated in areas that can leverage the specific biological or chemical activity conferred by the chiral, fluorinated benzylpyrrolidine structure.

Conclusion

Summary of Key Research Findings on 2-(2,5-Difluorobenzyl)pyrrolidine

The most prominent research finding associated with this compound is its critical role as a key chiral intermediate in the synthesis of the anticancer drug Larotrectinib. google.comnih.gov Larotrectinib is a highly selective inhibitor of tropomyosin receptor kinase (TRK) and is notable for being one of the first cancer drugs developed to target a specific genetic mutation (NTRK gene fusions) irrespective of the tumor's location in the body. mdpi.com

Consequently, a substantial body of research has been dedicated to establishing efficient and stereoselective methods for producing the required (R)-enantiomer, (R)-2-(2,5-difluorophenyl)pyrrolidine. Key findings in this area include:

Asymmetric Synthesis Development: Researchers have developed multi-step synthetic routes starting from basic materials like pyrrolidone. google.com These methods often involve creating a Grignard reagent from 2,5-difluorobromobenzene, followed by acid-catalyzed dehydration and, crucially, an asymmetric reduction to achieve the desired enantiomer with high selectivity. google.com

Process Optimization: Early synthetic routes were sometimes hampered by harsh conditions, such as requiring ultra-low temperatures (-78 °C), which are not ideal for large-scale industrial production. google.com This has spurred research into more practical methods.

These synthetic advancements are vital as they focus on creating a simple, efficient, and low-cost production method suitable for industrial scale-up, ultimately aiming to reduce the manufacturing cost of the final pharmaceutical product. google.com

Significance of this compound Research to the Field of Chemical Biology

The research centered on this compound holds considerable significance for the field of chemical biology for several reasons:

Enabling Targeted Therapeutics: The successful and efficient synthesis of this compound directly facilitates the production of Larotrectinib, a prime example of a targeted therapy. This underscores the power of chemical biology in creating precise tools to combat diseases based on their specific molecular drivers, in this case, NTRK gene fusions.

Highlighting Privileged Scaffolds: The pyrrolidine (B122466) ring is a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and approved drugs. mdpi.comnih.govfrontiersin.org Its five-membered, non-planar structure allows for a three-dimensional exploration of pharmacophore space, and the nitrogen atom provides a key site for interaction and functionalization. nih.gov Research into derivatives like this compound reinforces the utility of this scaffold and provides new insights into its structure-activity relationships.

Advancing Asymmetric Synthesis: The focus on producing a single enantiomer ((R)-2-(2,5-difluorophenyl)pyrrolidine) highlights the importance of stereochemistry in drug design. The development of novel chiral acids and catalytic systems for its synthesis contributes valuable knowledge and techniques to the broader field of asymmetric catalysis, which is essential for creating safe and effective chiral drugs. google.com

Illustrating the Role of Fluorine in Drug Design: The presence of two fluorine atoms on the phenyl ring is a deliberate chemical modification. Fluorine is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to the target protein, and modulate other physicochemical properties. The study of this compound serves as a practical example of this widely used strategy in medicinal chemistry.

Unanswered Questions and Future Outlook

Despite the clear role of this compound as a precursor to Larotrectinib, several questions remain, pointing toward future research directions.

Exploring Alternative Biological Activities: Given the broad range of biological activities associated with the pyrrolidine scaffold, including applications in neuropharmacology and as anticonvulsants, a key unanswered question is whether this compound or its derivatives could possess other therapeutic properties beyond their use in oncology. nih.gov Future studies could screen this compound and its analogues against other biological targets.

Development of Greener Synthesis: While current synthetic methods have been optimized for efficiency and yield, there is always a drive towards "greener" chemistry. Future research will likely focus on developing catalytic systems that are more environmentally benign, reduce waste, and operate under even milder conditions.

Novel Derivatives and Structure-Activity Relationships: A logical next step is the design and synthesis of novel analogues of this compound. By systematically modifying the substitution pattern on either the phenyl ring or the pyrrolidine ring, chemists can further probe the structure-activity relationship. This could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles for TRK inhibition, or even compounds that interact with entirely new biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-difluorobenzyl)pyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,5-difluorobenzyl bromide and pyrrolidine under reflux conditions. Key parameters include solvent choice (e.g., DMF or n-butanol), temperature (150°C for 20 hours), and base selection (e.g., potassium carbonate to deprotonate the amine). Purification involves extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ . For analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine, enantioselective synthesis has been achieved using engineered imine reductases (IREDs), yielding >99% enantiomeric excess (ee) at 400 mM substrate concentration .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Use a combination of:

- 1H NMR : To verify substitution patterns (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) .

- HPLC : For purity assessment (e.g., retention time 1.61 minutes under SMD-TFA05 conditions) .

- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally related dichlorobenzyl-pyrrolidine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer : Computational tools (e.g., ACD/Labs software) predict:

- Solubility : 0.71 g/L in water at 25°C.

- Stability : Sensitive to prolonged exposure to light or moisture; store under inert gas at –20°C . Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is recommended to confirm these predictions.

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine be achieved, and what mechanistic insights guide stereocontrol?

- Methodological Answer : Computational enzyme design (e.g., PmIR-6P variant) enables stereoselectivity reversal in IREDs. Key mutations (P140A/Q190S/R251N/Q217E/A257R/T277M) stabilize subunit interfaces and enhance activity 5-fold. Reaction conditions: pH 7.5, 30°C, NADPH cofactor. Monitor ee via chiral HPLC or polarimetry .

Q. How can researchers resolve contradictions between computational predictions and experimental data in enzyme engineering for this compound?

- Methodological Answer : Discrepancies may arise from unmodeled protein dynamics or solvent effects. Use:

- Molecular dynamics simulations : To assess mutation-induced conformational changes.

- Directed evolution : To empirically refine computational designs (e.g., PmIR-6P’s thermal stability improved by 12°C) .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Target the pyrrolidine scaffold to GPCRs or ion channels using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity. For example, 2,5-difluoro substitution enhances metabolic stability compared to non-fluorinated analogs .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Methodological Answer : Perform forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.